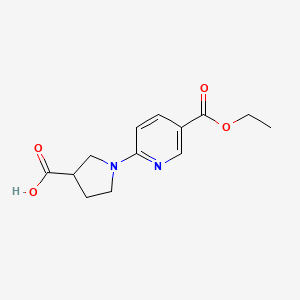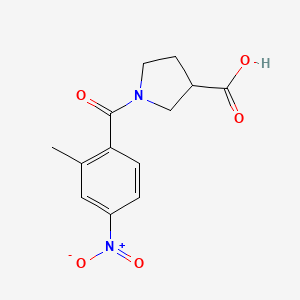
1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid (PPSPC) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPSPC is a pyrrolidine derivative that has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid has also been shown to reduce oxidative stress and promote neuronal survival in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is its unique chemical structure, which allows for the modulation of various targets in the body. 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid has also been shown to have low toxicity and excellent bioavailability, making it an ideal candidate for drug development. However, one of the limitations of 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid. One area of interest is the potential use of 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid in the treatment of neurodegenerative diseases. 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid has been shown to promote neuronal survival and reduce oxidative stress, which could make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic methods for 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid, which could improve its yield and purity.
Conclusion:
In conclusion, 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is a novel compound that has shown promising results in various scientific research studies. Its unique chemical structure and potential therapeutic applications make it an exciting area of research for the scientific community. Further studies are needed to fully understand the mechanism of action of 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid and its potential use in the treatment of various diseases.
Méthodes De Synthèse
1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is synthesized using a multi-step process that involves the reaction of 4-propoxybenzaldehyde with pyrrolidine followed by the addition of sulfonyl chloride. The final product is obtained after purification using column chromatography. This method has been optimized to produce high yields of 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid with excellent purity.
Applications De Recherche Scientifique
1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 1-(4-Propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid has also been investigated for its role in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(4-propoxyphenyl)sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-2-9-20-12-3-5-13(6-4-12)21(18,19)15-8-7-11(10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSAIEKMSNNKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)

![1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569023.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B7569030.png)
![1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569037.png)
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)


![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)
